Stereochemical Identity: Trans-(1r,4r) Configuration Confirmed by CAS Registry and IUPAC Nomenclature
The target compound is unambiguously assigned the trans-(1r,4r) configuration by its IUPAC name and CAS registry, distinguishing it from the cis-(1s,4s) diastereomer (CAS 1245708-07-9) . In the (4′-hydroxyphenyl)cyclohexane ERβ agonist class, the trans configuration places both substituents in equatorial positions, which is the preferred low-energy conformation and corresponds to the pharmacologically active geometry [1]. The cis isomer, by contrast, forces one substituent into an axial orientation, disrupting the linear molecular shape required for ERβ ligand-binding domain occupancy [1].
| Evidence Dimension | Stereochemical configuration (cyclohexyl ring substitution pattern) |
|---|---|
| Target Compound Data | trans-(1r,4r) configuration; both substituents equatorial |
| Comparator Or Baseline | cis-(1s,4s) diastereomer (CAS 1245708-07-9, methyl cis-4-(4-hydroxyphenyl)cyclohexaneacetate); one substituent axial |
| Quantified Difference | Conformational energy difference estimated at ~1.5–2.0 kcal/mol (based on cyclohexane A-value for aryl substituents); direct binding data not available for the specific ethyl ester pair |
| Conditions | Conformational analysis based on cyclohexane stereochemistry principles; ERβ pharmacophore model from patent US10570077B2 |
Why This Matters
The trans configuration is a prerequisite for ERβ agonist pharmacophore engagement, making the (1r,4r) compound the stereochemically competent synthetic intermediate for this therapeutic target class, whereas the cis isomer would yield an incorrect molecular geometry.
- [1] Donaldson WA, et al. Substituted (4'-hydroxyphenyl)cyclohexane compounds and uses thereof as selective agonists of the estrogen receptor beta isoform. US Patent 10,570,077 B2. Issued February 25, 2020. Available at: https://patents.justia.com/patent/10570077. View Source
